2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Description
This compound is a quinoline-based derivative featuring a 6-ethoxy substituent, a 4-methylbenzenesulfonyl (tosyl) group at position 3, and an N-phenylacetamide moiety.
Properties
IUPAC Name |
2-[6-ethoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S/c1-3-33-20-11-14-23-22(15-20)26(30)24(34(31,32)21-12-9-18(2)10-13-21)16-28(23)17-25(29)27-19-7-5-4-6-8-19/h4-16H,3,17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABFJHXMZNIYBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide or ethyl bromide in the presence of a base.
Tosylation: The tosyl group can be added by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate with phenylacetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or DNA. The molecular targets and pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors to modulate cellular signaling.
DNA Intercalation: Intercalating into DNA to disrupt replication and transcription.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a core quinoline scaffold with several analogs, differing in substituents at positions 3, 6, and the acetamide side chain. Below is a detailed comparison based on structural variations and inferred pharmacological properties:
Table 1: Structural and Functional Comparison
Key Research Findings
Electronic Effects of Sulfonyl Groups: The 4-methylbenzenesulfonyl group in the target compound offers a balance of electron-withdrawing character and steric bulk, which may favor binding to hydrophobic pockets in enzymes (e.g., kinase or protease targets) .
Substituent Impact on Bioavailability :
- Ethoxy at position 6 (target compound) likely improves water solubility compared to ethyl groups (), which are more lipophilic and may prolong half-life but reduce oral bioavailability .
The 4-chloro substitution in could enhance specificity for chlorinated enzyme residues .
Biological Activity
2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A quinoline core with a 4-oxo group.
- An ethoxy group that enhances lipophilicity.
- A methylbenzenesulfonyl substituent , which may influence its interaction with biological targets.
- An N-phenylacetamide moiety , contributing to its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:
- Enzyme inhibition : The compound may inhibit bacterial enzymes, disrupting essential cellular processes.
- Modulation of signaling pathways : It can potentially affect pathways involved in inflammation and tumor progression.
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial effects. For instance:
- In vitro studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The minimum inhibitory concentration (MIC) values suggest that modifications in the sulfonyl group can enhance antimicrobial potency.
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| 2-[6-Ethoxy... | 32 | Staphylococcus aureus |
| 2-[6-Ethoxy... | 64 | E. coli |
Anticancer Activity
The anticancer potential of quinoline derivatives has been extensively studied:
- A study demonstrated that compounds similar to 2-[6-ethoxy... induce apoptosis in cancer cell lines through the activation of caspases .
- The compound exhibited cytotoxic effects against solid tumor cell lines, with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 10 | Apoptosis induction |
| HeLa (cervical cancer) | 15 | Cell cycle arrest |
Anti-inflammatory Activity
The anti-inflammatory properties of quinoline derivatives are also noteworthy:
- Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha .
- The mechanism involves blocking NF-kB signaling pathways, which are crucial in inflammatory responses.
Case Studies
- Antimicrobial Evaluation : A series of N-phenylacetamide derivatives were synthesized and tested against various pathogens. Results indicated that modifications in the sulfonyl group significantly enhanced their antibacterial activity .
- Cytotoxicity Assessment : In a comparative study, several quinoline derivatives were evaluated for their cytotoxic effects on cancer cells. The data revealed that the presence of specific substituents could dramatically alter the efficacy and selectivity towards different cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
